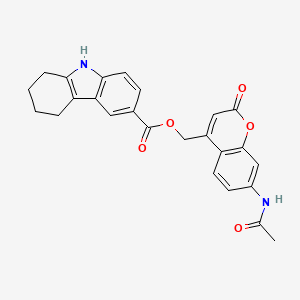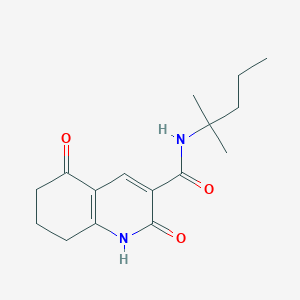![molecular formula C14H22N2O4S B7681361 6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran, commonly referred to as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAB belongs to the class of benzofuran derivatives and is known to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of DMAB is not fully understood. However, it is believed that DMAB exerts its anticancer activity by inducing DNA damage and inhibiting DNA repair mechanisms. DMAB has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMAB has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, DMAB has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. DMAB has also been shown to modulate the immune system and improve immune function.
实验室实验的优点和局限性
One of the major advantages of DMAB is its potent anticancer activity against a wide range of cancer cell lines. DMAB is also relatively easy to synthesize, making it a cost-effective alternative to other anticancer drugs. However, one of the limitations of DMAB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DMAB. One area of interest is the development of novel formulations of DMAB that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of DMAB in combination with other anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of DMAB and its potential applications in other disease areas such as neurodegenerative disorders and autoimmune diseases.
合成方法
DMAB can be synthesized using various methods, including the reaction of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-hydroxy-2-methyl-2,3-dihydro-1-benzofuran with dimethylsulfamoyl chloride followed by the reduction of the resulting compound.
科学研究应用
DMAB has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Various studies have shown that DMAB exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. DMAB has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
6-[(dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-19-13-7-11-6-10(2)20-14(11)8-12(13)9-15-21(17,18)16(3)4/h7-8,10,15H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRZTQBNCXVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7681321.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7681382.png)
